9-(2-furylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(2-Furylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-furylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Chromene Core: This step involves the cyclization of appropriate precursors to form the chromene structure.
Oxazin Ring Formation: The chromene intermediate undergoes further cyclization with suitable reagents to form the oxazin ring.
Furylmethyl Substitution: Introduction of the furylmethyl group is achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
9-(2-Furylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, derivatives of this compound have shown potential as anti-inflammatory agents . They can inhibit specific pathways involved in inflammation, making them candidates for drug development.
Medicine
In medicine, the compound’s derivatives are being studied for their therapeutic potential. They may serve as leads for developing new medications with fewer side effects compared to existing drugs.
Industry
Industrially, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 9-(2-furylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, its anti-inflammatory activity is mediated through the inhibition of the NF-κB and MAPK signaling pathways . This suppression reduces the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Furylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 9-(2-Furylmethyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Uniqueness
Compared to similar compounds, 9-(2-furylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its furylmethyl group, in particular, can influence its interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
9-(furan-2-ylmethyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C17H15NO4/c1-11-7-16(19)22-17-13(11)4-5-15-14(17)9-18(10-21-15)8-12-3-2-6-20-12/h2-7H,8-10H2,1H3 |
InChI Key |
BAXXPLSJLORKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CO4 |
Origin of Product |
United States |
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